molecular formula C6H10N2O B8766880 (1-ethyl-1H-imidazol-4-yl)methanol

(1-ethyl-1H-imidazol-4-yl)methanol

Cat. No. B8766880
M. Wt: 126.16 g/mol
InChI Key: CWOZLRPNGIXFRB-UHFFFAOYSA-N
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Patent
US07368578B2

Procedure details

To a mixture of lithium aluminum hydride (1.74 g) and tetrahydrofuran (100 mL) was added 1-ethyl-1H-imidazole-4-carbaldehyde (5.71 g) at 0° C. After stirring the reaction mixture for 1 hr, sodium sulfate decahydrate (15 g) was added and the mixture was further stirred at room temperature for 5 hrs. Insoluble materials were filtered off and the filtrate was concentrated to give (1-ethyl-1H-imidazol-4-yl)methanol as a colorless oil (5.83 g, yield 100%).
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.71 g
Type
reactant
Reaction Step Two
Name
sodium sulfate decahydrate
Quantity
15 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([N:9]1[CH:13]=[C:12]([CH:14]=[O:15])[N:11]=[CH:10]1)[CH3:8].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[CH2:7]([N:9]1[CH:13]=[C:12]([CH2:14][OH:15])[N:11]=[CH:10]1)[CH3:8] |f:0.1.2.3.4.5,7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
1.74 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.71 g
Type
reactant
Smiles
C(C)N1C=NC(=C1)C=O
Step Three
Name
sodium sulfate decahydrate
Quantity
15 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred at room temperature for 5 hrs
Duration
5 h
FILTRATION
Type
FILTRATION
Details
Insoluble materials were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N1C=NC(=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5.83 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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